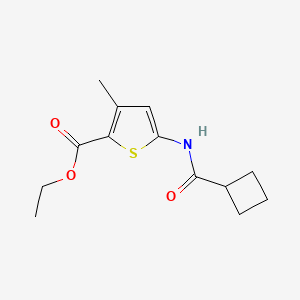
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a cyclobutanecarboxamido group, and a methyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The process may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Methyl Group: This step can be carried out using alkylation reactions with methylating agents.
Formation of the Cyclobutanecarboxamido Group: This involves the reaction of cyclobutanecarboxylic acid with amines to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester or amide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects can be mediated through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of receptor activity.
類似化合物との比較
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-(4-fluoro-3-methylphenyl)-1H-indole-2-carboxylate: Similar in having an ethyl ester group but differs in the presence of an indole ring.
Ethyl 5-(4-methoxyphenyl)-1H-indole-2-carboxylate: Similar in having an ethyl ester group but differs in the presence of a methoxy group and an indole ring.
特性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC名 |
ethyl 5-(cyclobutanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)11-8(2)7-10(18-11)14-12(15)9-5-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |
InChIキー |
XKKTYBSRMIYDGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
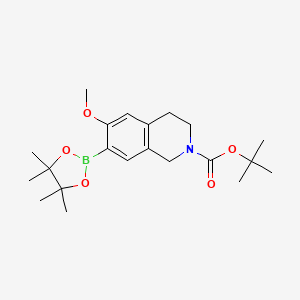

![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
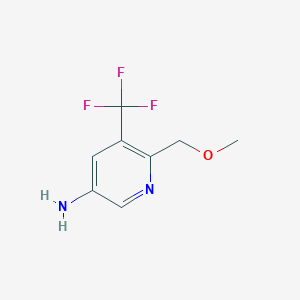
![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
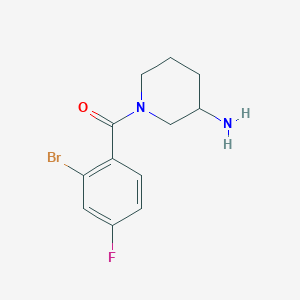
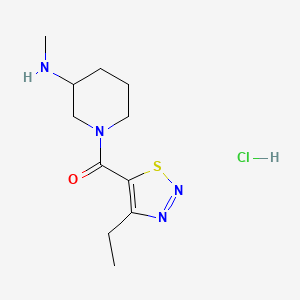

![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)
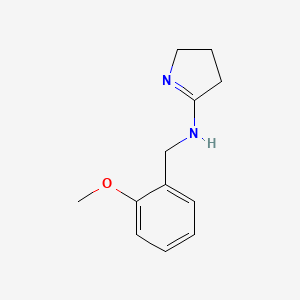
![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)
